Cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step process involving the formation of the triazolopyrimidine core followed by functionalization. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve overall yield, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can exhibit different biological activities .
Scientific Research Applications
Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound has been shown to inhibit kinases and other enzymes involved in cell signaling pathways, which can lead to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Thieno[2,3-d]pyrimidine: Demonstrates significant antitumor efficacy.
Uniqueness
Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclohexyl and bromophenyl groups contribute to its unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H21BrN4O2 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21BrN4O2/c1-12-16(18(25)26-15-5-3-2-4-6-15)17(13-7-9-14(20)10-8-13)24-19(23-12)21-11-22-24/h7-11,15,17H,2-6H2,1H3,(H,21,22,23) |
InChI Key |
VLGGBANUPWLZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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